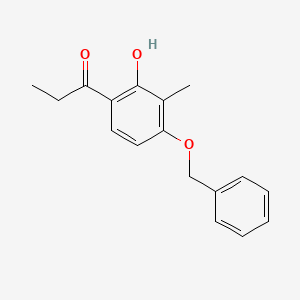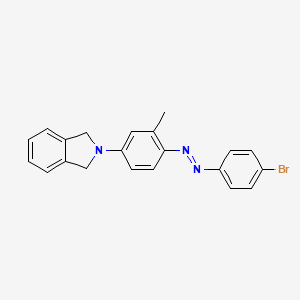
2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline is a complex organic compound with the molecular formula C20H16BrN3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-bromoaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenylisoindoline under controlled conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using acidic or basic media to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Bromophenylazo)-2-methoxyphenyl)isoindoline: Similar in structure but with a methoxy group instead of a methyl group.
2-(4-(4-Bromophenylazo)phenyl)isoindoline: Lacks the methyl group, making it less sterically hindered.
Uniqueness
2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline is unique due to the presence of both a bromophenylazo group and a methyl group on the isoindoline core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
195451-70-8 |
|---|---|
Molecular Formula |
C21H18BrN3 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]diazene |
InChI |
InChI=1S/C21H18BrN3/c1-15-12-20(25-13-16-4-2-3-5-17(16)14-25)10-11-21(15)24-23-19-8-6-18(22)7-9-19/h2-12H,13-14H2,1H3 |
InChI Key |
WRCZRWGIGHGKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


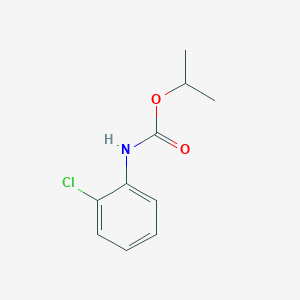


![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)
![Ethanone, 1-[4-(tetradecyloxy)phenyl]-](/img/structure/B11952648.png)

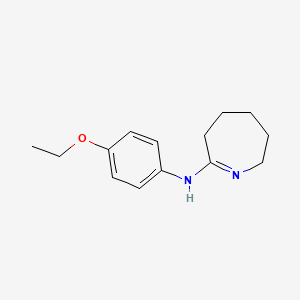
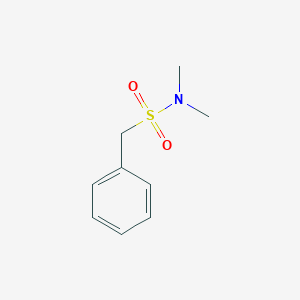
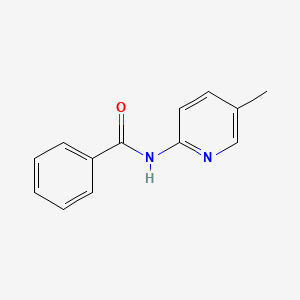
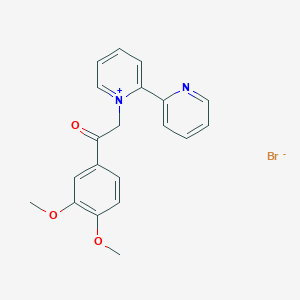
![2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B11952686.png)

